L-carnitine

Übersicht

Beschreibung

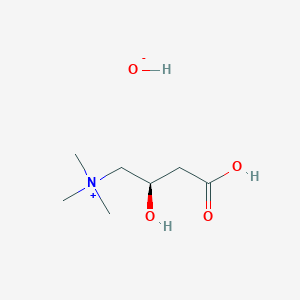

Carnitine is an amino-acid betaine that is butanoate substituted with a hydroxy group at position C-3 and a trimethylammonium group at C-4. It has a role as a human metabolite and a mouse metabolite. It is functionally related to a butyrate. It is a conjugate base of a carnitinium.

Carnitine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

DL-Carnitine is a natural product found in Drosophila melanogaster, Schizosaccharomyces pombe, and other organisms with data available.

Carnitine is an amino acid derivative. Carnitine facilitates long-chain fatty acid entry into mitochondria, delivering substrate for oxidation and subsequent energy production. Fatty acids are utilized as an energy substrate in all tissues except the brain.

A constituent of STRIATED MUSCLE and LIVER. It is an amino acid derivative and an essential cofactor for fatty acid metabolism.

Wirkmechanismus

Target of Action

The primary target of L-Carnitine is the mitochondria , the powerhouse of the cell . It plays a vital role in the transport of long-chain fatty acids into the mitochondrial matrix for their conversion into energy via the β-oxidation process . It also interacts with acetyl-CoA, maintaining the acetyl-CoA/CoA ratio in the cell, which regulates pyruvate dehydrogenase activity .

Mode of Action

This compound acts as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane . This transport is crucial for the β-oxidation process, where these fatty acids are converted into energy . By maintaining the acetyl-CoA/CoA ratio, this compound also regulates pyruvate dehydrogenase activity .

Biochemical Pathways

This compound is involved in several biochemical pathways. Its main function is in the β-oxidation process, where it transports long-chain fatty acids into the mitochondria for energy conversion . It also plays a role in regulating metabolic pathways involved in skeletal muscle protein balance, including proteolysis and protein synthesis . Furthermore, it is synthesized in the body through a multi-step process involving the activation of lysine by an enzyme called lysine hydroxylase, followed by the addition of a methyl group from methionine .

Biochemische Analyse

Biochemical Properties

L-Carnitine plays a key role in the regulation of acyl-CoA and acetyl-CoA, and in the preservation of free CoA levels within the mitochondria, which is crucial for maintaining metabolic flexibility . It is involved in the transport of fatty acids from the cytosol into mitochondria to be oxidized for free energy production . This compound is biosynthesized from Nε -trimethyllysine . At least four enzymes are involved in the overall biosynthetic pathway, including Nε -trimethyllysine hydroxylase, 3-hydroxy- Nε -trimethyllysine aldolase, 4- N -trimethylaminobutyraldehyde dehydrogenase, and γ-butyrobetaine hydroxylase .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has antioxidant and anti-inflammatory properties . In a study on critically ill septic patients, this compound supplementation ameliorated inflammation, enhanced antioxidant defense, reduced mortality, and improved some clinical outcomes . In another study, this compound supplementation enhanced immunity with vaccination in broiler chickens and improved immune-cell functions .

Molecular Mechanism

The primary molecular mechanism of this compound involves the transport of long-chain fatty acids across the inner mitochondrial membrane for β-oxidation and generation of ATP energy . It is also involved in the regulation of gene transcription, inhibits platelet aggregation, stimulates erythropoiesis, acts as a radical scavenger, improves the age-associated decline of learning and memory as well as age-associated changes in oxidative metabolism, and inhibits apoptosis of blood cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in a study on rats, this compound supplementation properly attenuated the intensity of seizures and incidence of kainate-induced status epilepticus (SE) over a period of 7 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study on grey mullet, dietary supplementation of this compound at concentrations of 0, 400, 800, and 1200 mg kg −1 diet showed a significant increase in growth performance, carcass quality, biochemical parameters, and antioxidant activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. Its main function is to transport long-chain fatty acids from the cytosol into mitochondria for their conversion into energy, via β-oxidation process . It also plays a major part in protecting cellular membranes, preventing fatty acid accumulation, modulating ketogenesis and glucogenesis, and in the elimination of toxic metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is mainly found in muscle cells, particularly skeletal muscle and myocardium, and it is an essential substance for lipid metabolism, which takes place in the mitochondria of cells .

Subcellular Localization

This compound is localized in the mitochondria of cells, where it plays a crucial role in energy metabolism . It is essential for the transport of long-chain fatty acids into the mitochondria, where they are oxidized to produce energy .

Biologische Aktivität

L-Carnitine is a quaternary ammonium compound derived from the amino acids lysine and methionine, primarily synthesized in the liver and kidneys. It plays a crucial role in energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation, thus contributing to energy production. This article explores the biological activity of this compound, focusing on its metabolic functions, physiological effects, and relevant research findings.

1.1 Fatty Acid Transport

this compound is essential for the transport of fatty acids across the inner mitochondrial membrane. This process is mediated by several key enzymes:

- Carnitine Palmitoyltransferase I (CPT I) : Converts acyl-CoA to acylcarnitine.

- Carnitine Acylcarnitine Translocase : Transports acylcarnitine into the mitochondria while exporting carnitine.

- Carnitine Palmitoyltransferase II (CPT II) : Converts acylcarnitine back to acyl-CoA for β-oxidation within the mitochondria .

2. Physiological Effects

2.1 Energy Production

this compound enhances mitochondrial fatty acid oxidation, which is crucial during prolonged physical activity. Studies indicate that supplementation can increase endurance and reduce muscle fatigue by improving energy availability .

2.2 Antioxidant Properties

this compound exhibits antioxidant properties by reducing reactive oxygen species (ROS) production and enhancing mitochondrial function. It activates superoxide dismutase (SOD) and catalase (CAT), protecting cells from oxidative stress .

2.3 Insulin Sensitivity

Research suggests that this compound may improve insulin sensitivity, which is beneficial for metabolic health, particularly in conditions like obesity and type 2 diabetes .

3.1 Case Studies

- Endurance Performance Study : A randomized double-blind placebo-controlled trial involving trained athletes demonstrated that while this compound supplementation significantly increased blood carnitine levels, it did not improve performance times in a 5000 m race. However, physiological responses post-race were better in the this compound group compared to placebo .

- Fatty Acid Oxidation in Zebrafish : A study on zebrafish showed that dietary this compound reduced lipid deposition by enhancing mitochondrial fatty acid β-oxidation and promoting protein synthesis. Gene expression analysis indicated increased levels of genes associated with fatty acid oxidation and decreased expression of adipogenesis-related genes .

3.2 Summary of Findings Table

4. Conclusion

This compound plays a vital role in metabolic processes, particularly in energy production through fatty acid oxidation. Its antioxidant properties and potential benefits for insulin sensitivity make it a compound of interest for both athletic performance and metabolic health management. While research supports its efficacy in various biological activities, further studies are needed to fully understand its impact on exercise performance and metabolic disorders.

Wissenschaftliche Forschungsanwendungen

Weight Management and Fat Loss

Mechanism of Action

L-Carnitine facilitates the transport of long-chain fatty acids into the mitochondria for oxidation, thereby promoting fat utilization as an energy source. This mechanism has led to its use as a supplement for weight loss.

Research Findings

A meta-analysis involving 37 randomized controlled trials with 2,292 participants indicated that this compound supplementation resulted in a significant reduction in body weight (mean difference: -1.21 kg), body mass index (mean difference: -0.24 kg/m²), and fat mass (mean difference: -2.08 kg) .

Case Study

In a study published in the Journal of Sports Medicine and Physical Fitness, overweight women who supplemented with 2 grams of this compound daily while engaging in aerobic exercise showed significant reductions in body inflammation and fat mass over eight weeks .

Athletic Performance Enhancement

Benefits for Athletes

this compound supplementation has been associated with improved exercise performance by enhancing endurance, reducing fatigue, and increasing muscle mass.

Research Evidence

A systematic review highlighted that this compound administration significantly improved physical performance metrics such as muscle strength and exercise capacity . Additionally, it was found to reduce metabolic stress markers and muscle damage during intense physical training.

| Study | Participants | Dosage | Results |

|---|---|---|---|

| Meta-Analysis | Various athletes | 2-4 g/day | Improved endurance and reduced fatigue |

| Randomized Trial | 40 male athletes | 3 g/day for 6 weeks | Increased muscle mass and reduced lactate levels |

Cardiovascular Health

Role in Heart Disease

this compound has shown promise in improving heart function and reducing symptoms associated with heart diseases.

Clinical Applications

Studies indicate that this compound can minimize myocardial damage during ischemic events and enhance glucose metabolism . In patients with chronic heart failure, supplementation has been linked to improved exercise capacity and quality of life .

| Condition | Findings |

|---|---|

| Chronic Heart Failure | Improved exercise tolerance and reduced symptoms |

| Myocardial Ischemia | Reduced myocardial damage during ischemic episodes |

Neurological Benefits

Potential in Mental Health

Emerging research suggests that this compound may play a role in alleviating symptoms of depression and cognitive decline.

Research Insights

A study indicated that low blood levels of acetyl-L-carnitine (a derivative of this compound) were associated with depression. Supplementation reversed depression-like behaviors in animal models . Furthermore, its antioxidant properties are believed to protect neuronal health.

Fertility Enhancement

Applications in Reproductive Health

this compound is being explored for its potential benefits in male fertility, particularly regarding sperm motility and quality.

Case Studies

Recent trials combining traditional Chinese medicine with this compound showed significant improvements in sperm motility among treated men . The combination therapy demonstrated enhanced pregnancy rates compared to controls.

Eigenschaften

IUPAC Name |

3-hydroxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIQHXFUZVPYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022744 | |

| Record name | Carnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-76-8 | |

| Record name | (±)-Carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carnitine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(3-carboxy-2-hydroxypropyl)trimethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7UI8SM58A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of L-carnitine?

A1: this compound is a naturally occurring compound crucial for the transport of long-chain fatty acids into the mitochondria, the powerhouses of cells, for energy production through beta-oxidation. [, , ]

Q2: Which biological systems and processes is this compound significantly involved in?

A2: this compound plays a vital role in various physiological processes, including:

- Fatty Acid Metabolism: Facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane for energy production. [, , , , , ]

- Energy Production: Promotes mitochondrial beta-oxidation of long-chain fatty acids, contributing to cellular energy production. [, , , , , ]

- Oxidative Stress Response: Exhibits antioxidant properties, protecting cells from damage caused by reactive oxygen species. [, , , , , , ]

- Muscle Function: Contributes to muscle energy metabolism and may influence muscle growth and recovery. [, , , , ]

- Cardiac Health: May improve cardiac function, particularly in conditions like heart failure or ischemia. [, , , , ]

Q3: What is the mechanism by which this compound exerts its effects on fatty acid metabolism?

A3: this compound acts as a carrier molecule, transporting long-chain fatty acids across the impermeable inner mitochondrial membrane. This process involves the enzymes carnitine palmitoyltransferase I (CPT-I) and carnitine palmitoyltransferase II (CPT-II). [, ]

Q4: Can dietary this compound influence the this compound levels in tissues?

A4: Yes, studies show that dietary supplementation with this compound can increase this compound concentrations in various tissues, including muscle, liver, and plasma. [, , , , , , ]

Q5: Does this compound interact with any specific transporters for its cellular uptake and efflux?

A5: Yes, CaiT, a transporter protein found in Escherichia coli, has been identified as an exchanger that facilitates the uptake of this compound in exchange for gamma-butyrobetaine, a byproduct of this compound metabolism. []

Q6: Can you provide details on the structure and physicochemical properties of this compound?

A6:

Q7: Are there any specific analytical methods used for the detection and quantification of this compound?

A7: Yes, several analytical methods are employed for this compound analysis, including:

- High-Performance Liquid Chromatography (HPLC): A widely used technique for separating, identifying, and quantifying this compound in various matrices, including biological samples and pharmaceutical formulations. [, , , , ]

- Gas Chromatography: Used to analyze the fatty acid composition of spermatozoa, which is influenced by this compound levels. []

- Mass Spectrometry: Often coupled with HPLC for enhanced sensitivity and specificity in this compound quantification. [, ]

Q8: What are the potential applications of this compound in different fields?

A8: this compound finds applications in various fields, including:

- Medicine: Investigated as a potential therapeutic agent for various conditions, including cardiovascular diseases, diabetes, and muscle disorders. [, , , , , , , , , , , ]

- Animal Nutrition: Added to animal feed to enhance growth performance, carcass characteristics, and immune function. [, , , , , ]

- Sports Nutrition: Used as a dietary supplement by athletes to improve exercise performance and recovery. []

Q9: What is the relationship between this compound and oxidative stress?

A9: this compound exhibits antioxidant properties, protecting cells from damage caused by reactive oxygen species (ROS). It has been shown to reduce lipid peroxidation, improve antioxidant enzyme activity (SOD, GSH), and decrease inflammatory markers (MDA, IL-6). [, , , , , , , , ]

Q10: Are there any known toxicological concerns or safety considerations regarding this compound use?

A10: While generally considered safe, high doses of this compound may lead to mild gastrointestinal side effects. Further research is needed to assess potential long-term effects and interactions with other medications. [, ]

Q11: Has this compound demonstrated any impact on the gut microbiota composition?

A11: Research suggests that this compound can influence the composition of the gut microbiota, particularly in relation to trimethylamine (TMA) production. Certain gut bacteria can metabolize this compound to TMA, which is further converted to trimethylamine N-oxide (TMAO), a compound linked to cardiovascular disease. [, ]

Q12: Does this compound affect the expression of specific genes related to energy metabolism?

A12: Yes, studies using mildronate, an this compound biosynthesis inhibitor, suggest that changes in this compound availability can influence the expression of genes involved in fatty acid and glucose metabolism, potentially mediated by peroxisome proliferator-activated receptors (PPARs). [, ]

Q13: Can this compound supplementation influence the effectiveness of cancer treatments like doxorubicin?

A13: Research suggests that this compound might mitigate doxorubicin-induced cardiac metabolic damage without interfering with its antitumor activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.